molecular formula C13H21O6P B2841510 methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2416235-81-7

methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2841510
CAS No.: 2416235-81-7
M. Wt: 304.279
InChI Key: CTXGELKTJVHPHT-UHFFFAOYSA-N
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Description

Methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a methyl carboxylate group and a diethoxyphosphoryl acetyl substituent. The diethoxyphosphoryl group introduces polarity and hydrogen-bonding capacity, making this compound a candidate for mimicking phosphate-containing biomolecules or serving as a ligand in catalysis.

Properties

IUPAC Name

methyl 3-(2-diethoxyphosphorylacetyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O6P/c1-4-18-20(16,19-5-2)6-10(14)12-7-13(8-12,9-12)11(15)17-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXGELKTJVHPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)C12CC(C1)(C2)C(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps. One common method includes the reaction of bicyclo[1.1.1]pentane derivatives with diethoxyphosphoryl acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including flow photochemical addition of propellane to diacetyl, followed by haloform reaction to form the desired product . These methods allow for the production of the compound in significant quantities, making it accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Differences

  • Electronic Effects: The diethoxyphosphoryl acetyl group in the target compound provides strong electron-withdrawing character and polarity, contrasting with the electron-deficient cyano group in methyl 3-cyanoBCP-1-carboxylate or the electron-rich Boc-amino group in methyl 3-(Boc-amino)BCP-1-carboxylate . Fluorine in methyl 2,2-difluoro-3-(o-tolyl)BCP-1-carboxylate enhances metabolic stability and lipophilicity compared to the phosphoryl group .
  • Acetylthio in methyl 3-(acetylthio)BCP-1-carboxylate adds less steric hindrance than bis(aryl)methanol derivatives (e.g., compounds 14–17 in ) but introduces sulfur-based reactivity .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for BCP-homoPBGP in , where an Arbuzov reaction installs the phosphoryl group . In contrast, difluoro-BCP analogs require Rh-catalyzed cyclopropanation , and cyano-BCP derivatives involve nitrile substitution .

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